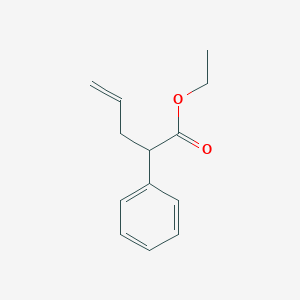

Ethyl 2-phenylpent-4-enoate

説明

Ethyl 2-phenylpent-4-enoate is a chemical compound with the molecular formula C13H16O2 and a molecular weight of 204.26 . It is used for research purposes .

Synthesis Analysis

An efficient procedure has been developed for the synthesis of ethyl (2E)-5-phenylpent-2-en-4-ynoate by olefination-dehydrohalogenation of (2Z)-2-iodo-3-phenylprop-2-enal prepared by iodination of commercially available cinnamaldehyde .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C13H16O2/c1-3-8-12(13(14)15-4-2)11-9-6-5-7-10-11/h3,5-7,9-10,12H,1,4,8H2,2H3 . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis

The synthesis of ethyl (2E)-5-phenylpent-2-en-4-ynoate involves olefination-dehydrohalogenation of (2Z)-2-iodo-3-phenylprop-2-enal . This reaction is part of the broader class of olefination reactions, which involve the formation of a carbon-carbon double bond.Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility are not provided in the available resources.科学的研究の応用

Crystal Structure and Conformation

- Ethyl 2-phenylpent-4-enoate, also referred to as ethyl 2-acetyl-3-oxo-5-phenylpent-4-enoate, shows a specific enol tautomer in its crystal phase. This structure was confirmed through low-temperature X-ray diffraction, highlighting the compound's stable conformation and extensive conjugation (Arrieta & Mostad, 2001).

Hydrogen Bonding Interactions

- The compound demonstrates unique hydrogen bonding interactions. In a related compound, ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, unusual N⋯π and O⋯π interactions, alongside traditional hydrogen bonds, were observed, suggesting similar potential interactions for this compound (Zhang, Wu, & Zhang, 2011).

Synthesis of Unnatural α-Amino Acid Derivatives

- This compound derivatives have been used in the synthesis of highly substituted unnatural α-amino esters. These compounds were prepared using a Pd(II)-catalyzed three-component coupling, highlighting the compound's utility in complex organic syntheses (Hopkins & Malinakova, 2007).

Enantioselective Hydrogenation

- The compound has been subject to enantioselective hydrogenation, producing ethyl 2-hydroxy-4-arylbutyrate with high enantiomeric excess. This process demonstrates the compound's potential in producing optically active intermediates (Meng, Zhu, & Zhang, 2008).

Thermal Reaction and Pyrolysis

- This compound derivatives undergo interesting thermal reactions. For instance, ethyl (2E)-2-phenylsulfinyl-2-alkenoates, upon heating, yield ethyl (2E,4E)-2,4-alkadienoates, indicating the compound's thermal stability and reactivity (Tanikaga, Nozaki, Nishida, & Kaji, 1984).

Intramolecular Cyclization

- The compound has been used in the intramolecular cyclization to produce novel (trifluoromethyl)quinoline derivatives, showcasing its versatility in heterocyclic chemistry (Darehkordi, Talebizadeh, & Anary‐Abbasinejad, 2018).

Asymmetric Conjugate Addition Reactions

- The compound is involved in asymmetric conjugate addition reactions, producing compounds like methyl 3-phenylpent-4-enoate with high enantioselectivity. This reflects its role in stereoselective organic synthesis (Nakamura et al., 2002).

Safety and Hazards

While specific safety and hazard information for Ethyl 2-phenylpent-4-enoate is not available, general precautions should be taken while handling it. This includes avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

特性

IUPAC Name |

ethyl 2-phenylpent-4-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-3-8-12(13(14)15-4-2)11-9-6-5-7-10-11/h3,5-7,9-10,12H,1,4,8H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVIIDCMCSMXQGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC=C)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 5,6-dichloropyridine-3-carboxylate](/img/structure/B2699615.png)

![3-(4-chlorobenzyl)-6-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2699619.png)

![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}cyclohex-3-ene-1-carboxamide](/img/structure/B2699620.png)

![7-phenyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2699621.png)

![7-methoxy-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B2699622.png)

![N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2699627.png)

![2-{1-[2-(Trifluoromethyl)phenyl]cyclobutyl}acetic acid](/img/structure/B2699631.png)

![(3-fluorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2699633.png)